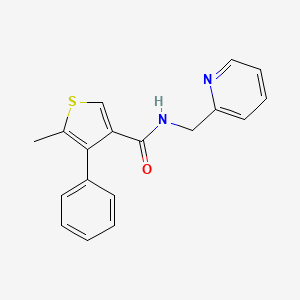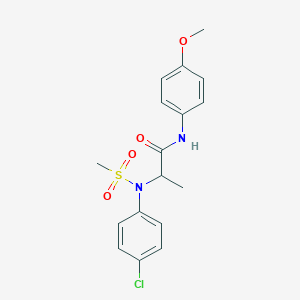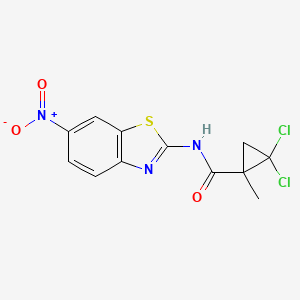
5-methyl-4-phenyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide
説明
5-methyl-4-phenyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide, also known as MPTP, is a synthetic compound that has been widely studied for its effects on the nervous system. MPTP is structurally similar to the neurotransmitter dopamine and has been used as a research tool to study Parkinson's disease, a neurodegenerative disorder that affects dopamine-producing neurons in the brain.
作用機序
5-methyl-4-phenyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide is metabolized by the enzyme monoamine oxidase-B (MAO-B) into 1-methyl-4-phenylpyridinium (MPP+), which is then transported into dopamine-producing neurons via the dopamine transporter. Once inside the neurons, MPP+ interferes with mitochondrial function, leading to oxidative stress and cell death. This selective destruction of dopamine-producing neurons in the substantia nigra region of the brain leads to a depletion of dopamine, which is responsible for the motor symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to selectively destroy dopamine-producing neurons in the brain, leading to a depletion of dopamine. This depletion of dopamine is responsible for the motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. This compound has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the progression of Parkinson's disease.
実験室実験の利点と制限
5-methyl-4-phenyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide has been widely used as a research tool to study Parkinson's disease and other neurological disorders. Its selective destruction of dopamine-producing neurons in the brain allows researchers to study the underlying mechanisms of these diseases and to test potential therapies. However, there are some limitations to using this compound in lab experiments. This compound-induced Parkinson's disease in animals may not fully replicate the human disease, and the doses of this compound required to induce Parkinson's disease may vary between species. Additionally, the use of this compound in humans is not recommended due to its toxicity and potential for irreversible damage to the nervous system.
将来の方向性
There are many future directions for research on 5-methyl-4-phenyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide and its applications in studying neurological disorders. One area of research is the development of new therapies for Parkinson's disease that target the underlying mechanisms of the disease. Another area of research is the use of this compound to study the effects of environmental toxins on the nervous system. Additionally, researchers may explore the use of this compound in combination with other compounds to better understand the mechanisms of Parkinson's disease and to test potential therapies. Finally, researchers may study the potential use of this compound as a biomarker for Parkinson's disease, as its selective destruction of dopamine-producing neurons may provide a useful diagnostic tool.
科学的研究の応用
5-methyl-4-phenyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide has been extensively used as a research tool to study Parkinson's disease. When this compound is injected into animals, it selectively destroys dopamine-producing neurons in the brain, leading to symptoms that closely resemble Parkinson's disease in humans. This has allowed researchers to study the underlying mechanisms of Parkinson's disease and to test potential therapies for the disease. This compound has also been used to study other neurological disorders such as Huntington's disease and Alzheimer's disease.
特性
IUPAC Name |
5-methyl-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-17(14-7-3-2-4-8-14)16(12-22-13)18(21)20-11-15-9-5-6-10-19-15/h2-10,12H,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZHMKDIUVBIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NCC2=CC=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{1-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-hydroxyethyl}benzamide](/img/structure/B4179270.png)
![N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4179272.png)
![12-(5-bromo-2-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4179279.png)
![3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide](/img/structure/B4179286.png)
![N-[1-(1-adamantyl)butyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4179294.png)
![2-oxo-N-[1-(4-pyridinyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B4179295.png)
![2-(4-ethoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4179306.png)
![N-(2-{[methyl(1-pyridin-2-ylethyl)amino]methyl}quinolin-6-yl)acetamide](/img/structure/B4179312.png)
![1-[(3-chloro-4-fluorophenoxy)acetyl]azepane](/img/structure/B4179320.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide](/img/structure/B4179333.png)
![2-ethyl 4-methyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4179349.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B4179359.png)